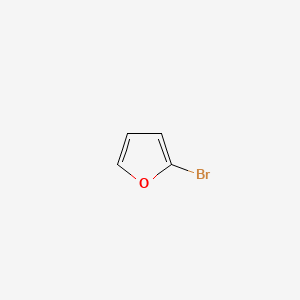

2-Bromofuran

Übersicht

Beschreibung

2-Bromofuran is an organic compound with the chemical formula C4H3BrO. It is a colorless to pale yellow liquid that is slightly soluble in water but can dissolve in ethanol and ether solvents . This compound is an important intermediate in organic synthesis, widely used in the pharmaceutical, pesticide, and fragrance industries .

Synthetic Routes and Reaction Conditions:

Bromination of Furan: One common method involves the bromination of furan using bromine in the presence of a base.

Reaction with 2,5-Dimethoxyfuran: Another method involves the reaction of 2,5-dimethoxyfuran with bromine in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves the bromination of furan using bromine or N-bromosuccinimide in solvents like dimethylformamide. The reaction is carried out under controlled temperatures to ensure high yield and purity .

Types of Reactions:

Electrophilic Aromatic Substitution: this compound undergoes electrophilic aromatic substitution reactions more readily than benzene.

Nucleophilic Substitution: It can also undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Bromination: Bromine in dimethylformamide or N-bromosuccinimide.

Nucleophilic Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products:

2,5-Dibromofuran: Formed by further bromination of this compound.

Substituted Furans: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Bromofuran is used extensively in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

Biology: It is used in the synthesis of biologically active molecules.

Medicine: It is an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of pesticides and fragrances.

Safety and Hazards

Wirkmechanismus

Target of Action

2-Bromofuran, a derivative of furan, is a small organic compound

Mode of Action

Furan itself is known to undergo electrophilic aromatic substitution more readily than benzene . For example, furan reacts with bromine to give this compound . This suggests that this compound might interact with its targets through similar electrophilic aromatic substitution reactions.

Biochemical Pathways

Furan platform chemicals (fpcs), which include furan and its derivatives, are known to be involved in various biochemical processes . These compounds can be derived from biomass and have potential applications beyond fuels and plastics .

Pharmacokinetics

The pharmacodynamic and pharmacokinetic properties of aryl hydrocarbon receptor (ahr) antagonists and cyp1a1 inhibitors, which include certain furan derivatives, have been studied in different in vivo rodent models .

Result of Action

Halogen-furan-2(5h)-one-type derivatives, which include this compound, have been evaluated for their potency against human cancer cell lines . This suggests that this compound might have potential cytotoxic effects.

Action Environment

The action of many organic compounds, including furan derivatives, can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

2-Bromofuran plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electrophilic aromatic substitution. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At high doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further participate in phase II metabolic reactions. The compound’s metabolism can affect the levels of metabolites and influence metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its lipophilicity, which determines its ability to cross cellular membranes and reach specific intracellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

Vergleich Mit ähnlichen Verbindungen

2-Chlorofuran: Similar in structure but contains a chlorine atom instead of bromine.

2-Iodofuran: Contains an iodine atom instead of bromine.

2,5-Dibromofuran: Contains two bromine atoms at positions 2 and 5.

Uniqueness: 2-Bromofuran is unique due to its reactivity and versatility in forming various substituted furans. Its bromine atom makes it more reactive compared to its chloro and iodo counterparts, allowing for a wider range of chemical transformations .

Eigenschaften

IUPAC Name |

2-bromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMCMWPHMPODNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207108 | |

| Record name | Furan, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-12-3 | |

| Record name | Furan, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2-bromofuran?

A1: Several methods exist for synthesizing this compound:

- Direct Bromination: Reacting furan with bromine in N,N-dimethylformamide (DMF) yields this compound. This approach offers a convenient route for both mono- and dibrominated furan derivatives.

- N-Bromosuccinimide (NBS) Bromination: A simple, scalable procedure utilizes NBS in DMF to prepare this compound. This method is advantageous for large-scale synthesis, eliminating the need for extraction or chromatographic purification.

- Reaction of Lithium Compounds with Bromine: A high-yield method involves reacting lithium derivatives of furan with elemental bromine.

Q2: How is this compound typically used in organic synthesis?

A2: this compound serves as a key starting material for synthesizing various 2-substituted furans:

- Suzuki Coupling: This palladium-catalyzed reaction with arylboronic acids efficiently produces 2-arylfurans. This method allows for the introduction of diverse aryl substituents onto the furan ring.

- Iron-Catalyzed Coupling: While less common, iron-catalyzed coupling with alkyl Grignard reagents provides access to 2-alkylfurans. This approach offers an alternative to palladium-catalyzed methods, potentially expanding the range of accessible 2-substituted furans.

Q3: Can this compound participate in other types of reactions?

A3: Yes, research highlights its involvement in:

- Friedel-Crafts C-Glycosidation: this compound reacts with protected sugar derivatives in the presence of Lewis acids to yield C-nucleosides, crucial building blocks for modified DNA/RNA synthesis. This showcases the potential of this compound in accessing biologically relevant molecules.

- Reductive Coupling: Palladium(II)-catalyzed reductive coupling of this compound in basic alcohol media leads to the formation of bifuran derivatives. This method offers a distinct synthetic pathway for accessing specific furan-based structures.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C4H3BrO, and its molecular weight is 146.99 g/mol.

Q5: Are there any notable spectroscopic features of this compound?

A5: While the provided research doesn't delve into detailed spectroscopic analysis, this compound's structure has been investigated:

- Microwave Spectroscopy: Studies have elucidated the microwave rotational spectra of this compound, providing insights into its molecular geometry and bromine nuclear quadrupole coupling tensors.

- Electron Diffraction: Gas-phase electron diffraction studies, combined with microwave data, have been used to determine the molecular structure of this compound. These investigations contribute to understanding the conformational preferences of the molecule.

Q6: Has computational chemistry been applied to study this compound?

A6: Yes, DFT calculations were employed to investigate the mechanism of a gold-catalyzed cycloisomerization reaction involving a bromoallenyl ketone. These calculations revealed the role of tetrahydrofuran (THF) as a proton shuttle, influencing the regioselectivity of the reaction and leading to the formation of this compound. This highlights the importance of computational methods in understanding reaction pathways and predicting product outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1272895.png)